![molecular formula C10H15N5O B3021535 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 436852-20-9](/img/structure/B3021535.png)
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone
Overview
Description
“1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone” is a chemical compound . It is a derivative of 2-aminopyrimidin-4 (3H)-one . This compound has been used as a molecular scaffold in the design of biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis .Molecular Structure Analysis
The molecular formula of “this compound” is C10H15N5O. The molecular weight is 221.26 g/mol.Scientific Research Applications
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. It has also been studied for its potential role in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, it has been investigated for its potential use as an insecticide and for its role in cancer therapy.
Mechanism of Action
Target of Action
The primary targets of 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone are currently unknown. This compound is structurally similar to piperaquine , an antimalarial agent, suggesting potential antimalarial activity.
Mode of Action
If it shares a similar mechanism with piperaquine, it may inhibit the haem detoxification pathway of the Plasmodium falciparum parasite
Biochemical Pathways
Given its structural similarity to piperaquine, it might be involved in the haem detoxification pathway in Plasmodium falciparum . More research is needed to identify the specific pathways and their downstream effects.
Result of Action
If it acts similarly to piperaquine, it may inhibit the growth of Plasmodium falciparum, leading to its antimalarial effects . .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone in lab experiments include its low cost, ease of synthesis, and ability to be easily modified. Additionally, it has a relatively low toxicity, making it safe to use in laboratory settings. The main limitation of using this compound in lab experiments is its relatively slow rate of synthesis, which can lead to extended reaction times and increased costs.
Future Directions
Future research on 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone could include exploring its potential use in the treatment of other neurological disorders, such as epilepsy, Huntington’s disease, and multiple sclerosis. Additionally, further research could focus on the development of more efficient synthesis methods and modifications of the compound to improve its activity and efficacy. Furthermore, research could focus on the development of new therapeutic applications for this compound, such as its use in the treatment of cancer, obesity, and other diseases. Finally, research could focus on the development of more efficient and cost-effective methods of delivery and administration of this compound for therapeutic use.
properties
IUPAC Name |
1-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-2-4-15(5-3-14)10-6-9(11)12-7-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUONEZDDEMBQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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